- Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane, Journal of Organic Chemistry, 2009, 74(5), 1964-1970
Cas no 95-00-1 (2,4-Dichlorobenzylamine)
2,4-Dichlorobenzylamine is a chlorinated aromatic amine with the molecular formula C7H7Cl2N. It serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The compound features a benzylamine core substituted with chlorine atoms at the 2- and 4-positions, enhancing its reactivity and utility in nucleophilic substitution and condensation reactions. Its high purity and stability make it suitable for precise synthetic applications. Additionally, the dichloro substitution pattern contributes to its role in constructing complex molecular frameworks. Proper handling is required due to its potential irritant properties.
2,4-Dichlorobenzylamine structure
Product Name:2,4-Dichlorobenzylamine
CAS No:95-00-1
MF:C7H7Cl2N
MW:176.043179750443
MDL:MFCD00008109
CID:34773
PubChem ID:1485
Update Time:2025-06-09
2,4-Dichlorobenzylamine Chemical and Physical Properties
Names and Identifiers
-
- (2,4-Dichlorophenyl)methanamine
- 2,4-Dichloro Benzylamine
- 2.4-Dichlorobenzylamine
- 1-(2,4-dichlorophenyl)methanamine
- 2,4,6,7-TETRAHYDRO-5H-PYRAZOLO[4,3-C]PYRIDINE,N5-BOC PROTECTED
- 2,4-Dichlor-benzylamin
- 2,4-dichlorobenzenemethanamine
- 2,4-Dichlorobenzylam
- 2,4-dichloro-benzylamine
- Benzylamine,2,4-dichloro
- o,p-Dichlorobenzylamine
- RARECHEM AL BW 0119
- 2,4-Dichlorobenzenemethanamine (ACI)
- Benzylamine, 2,4-dichloro- (6CI, 8CI)
- ((2,4-Dichlorophenyl)methyl)amine
- 2,4-Dichlorobenzylamine
- NSC 25064
- NSC25064
- [1-(2,4-dichlorophenyl)methyl]amine
- (2,4-dichlorobenzyl)amine
- DB-019912
- EN300-16219
- D1740
- (2,4-Dichlorophenyl)methanamine #
- CS-0031349
- F2191-0285
- 2,4-dichlorobenzyl-amine
- AKOS000120220
- NS00040430
- EINECS 202-382-6
- DS-16587
- DTXSID5059115
- STL069454
- MFCD00008109
- 2,4-dichlorobenzyl amine
- Benzylamine, 2,4-dichloro-
- CHEMBL13094
- 2,4-di-chlorobenzylamine
- NSC-25064
- 2,4-Dichlorobenzylamine, 97%
- Benzenemethanamine, 2,4-dichloro-
- SCHEMBL109291
- TL3J7NC8YC
- UNII-TL3J7NC8YC
- InChI=1/C7H7Cl2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H
- AB00993723-01
- 2,4 dichlorobenzylamine
- 1-(2,4-dichlorophenyl)methylamine
- [(2,4-dichloro-phenyl)methyl]amine
- [(2,4-dichlorophenyl)methyl]amine
- 95-00-1
- SY005582
-
- MDL: MFCD00008109
- Inchi: 1S/C7H7Cl2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2
- InChI Key: SJUKJZSTBBSGHF-UHFFFAOYSA-N
- SMILES: ClC1C=C(Cl)C(CN)=CC=1
- BRN: 775667
Computed Properties
- Exact Mass: 174.99600
- Monoisotopic Mass: 174.996
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Colorless to yellow transparent liquid
- Density: 1.308 g/mL at 25 °C(lit.)
- Boiling Point: 83-84 °C/5 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:230°F
Degrees Celsius:110°C - Refractive Index: n20/D 1.578(lit.)
- PSA: 26.02000
- LogP: 3.15240
- Sensitiveness: Air Sensitive
- Solubility: Not determined
2,4-Dichlorobenzylamine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501
- Hazardous Material transportation number:UN 2735 8/PG 3
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S36/37/39-S45-S24/25-S23
- FLUKA BRAND F CODES:9
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Keep container closed when not in use Stored in a nitrogen layer Keep away from strong acids / corrosive substances Keep container tightly closed
- Safety Term:8
- Packing Group:III
- Risk Phrases:R36/37/38
2,4-Dichlorobenzylamine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2,4-Dichlorobenzylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D58406-5G |
2,4-Dichlorobenzylamine |
95-00-1 | 5g |
¥273.86 | 2023-11-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D58406-25G |
2,4-Dichlorobenzylamine |
95-00-1 | 97% | 25G |
¥1255.89 | 2022-02-24 | |
| TRC | D434710-100mg |
2,4-Dichlorobenzylamine |
95-00-1 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | D434710-250mg |
2,4-Dichlorobenzylamine |
95-00-1 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | D434710-500mg |
2,4-Dichlorobenzylamine |
95-00-1 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | D434710-1g |
2,4-Dichlorobenzylamine |
95-00-1 | 1g |
$98.00 | 2023-05-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1740-25g |
2,4-Dichlorobenzylamine |
95-00-1 | 98.0%(T) | 25g |
¥730.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1740-5g |
2,4-Dichlorobenzylamine |
95-00-1 | 98.0%(T) | 5g |
¥210.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D926A-25g |
2,4-Dichlorobenzylamine |
95-00-1 | 98% | 25g |
¥339.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D926A-100g |
2,4-Dichlorobenzylamine |
95-00-1 | 98% | 100g |
¥1362.0 | 2022-05-30 |
2,4-Dichlorobenzylamine Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Lithium borohydride Solvents: Tetrahydrofuran ; 5 h, 25 °C; 25 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, acidified, 0 °C
1.3 Reagents: Sodium hydroxide ; pH 10, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, acidified, 0 °C
1.3 Reagents: Sodium hydroxide ; pH 10, 0 °C
Reference
Production Method 2
Reaction Conditions
1.1 Catalysts: Iron oxide (Fe3O4) , Zirconium chloride (ZrCl4) ; rt → 80 °C
1.2 Reagents: Sodium cyanoborohydride ; 75 - 80 °C; 50 min, 75 - 80 °C
1.2 Reagents: Sodium cyanoborohydride ; 75 - 80 °C; 50 min, 75 - 80 °C
Reference
- The efficient solvent-free reduction of oximes to amines with NaBH3CN catalyzed by ZrCl4/nano Fe3O4 system, Journal of the Iranian Chemical Society, 2015, 12(5), 873-878
Production Method 3
Production Method 4
Production Method 5
Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 0 °C; 16 h, 25 - 30 °C
Reference
- Preparation of muscarinic M1 receptor positive allosteric modulators, India, , ,
Production Method 6
Reaction Conditions
Reference
- Neuropharmacological investigation of N-benzylsulfamides, Journal of Medicinal Chemistry, 1967, 10(4), 636-42
Production Method 7
Reaction Conditions
1.1 Reagents: Hydrogen , Ammonium hydroxide Catalysts: Nickel (silica-supported iron oxide) Solvents: Ethanol ; 20 bar, rt; 2 h, 20 bar, 115 °C
Reference
- Microwave-Assisted Reductive Amination with Aqueous Ammonia: Sustainable Pathway Using Recyclable Magnetic Nickel-Based Nanocatalyst, ACS Sustainable Chemistry & Engineering, 2019, 7(6), 5963-5974
Production Method 8
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Nickel (nanoparticle on silanized magnetite microgel) Solvents: Water ; 2 h, pH 5.5, 25 °C
Reference
- Fe3O4-SiO2-P4VP pH-Sensitive Microgel for Immobilization of Nickel Nanoparticles: An Efficient Heterogeneous Catalyst for Nitrile Reduction in Water, ChemCatChem, 2014, 6(2), 538-546
Production Method 9
Reaction Conditions
1.1 Reagents: Alumina , Zirconium chloride (ZrCl4)
1.2 > 1 min, rt
1.3 Reagents: Sodium borohydride ; 2 min, rt
1.2 > 1 min, rt
1.3 Reagents: Sodium borohydride ; 2 min, rt
Reference
- A rapid and practical protocol for solvent-free reduction of oximes to amines with NaBH4/ZrCl4/Al2O3 system, Bulletin of the Korean Chemical Society, 2011, 32(9), 3448-3452
Production Method 10
Reaction Conditions
1.1 Reagents: Acetic acid , Zinc ; 0.7 h, rt
Reference
- The efficient reduction of oximes to amines with Zn and acetic acid under ultrasonic irradiation, Organic Chemistry: An Indian Journal, 2009, 5(4), 412-415
Production Method 11
Reaction Conditions
1.1 Reagents: (SP-5-12)-(Pyridine)bis[tetrahydroborato(1-)-κH,κH′]zinc Solvents: Tetrahydrofuran ; 4 h, reflux
Reference
- First report for the efficient reduction of oximes to amines with zinc borohydride in the form of (pyridine)(tetrahydroborato)zinc complex, Journal of the Chinese Chemical Society (Taipei, 2005, 52(1), 109-112
Production Method 12
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Copper Solvents: Water ; 4 h, 35 °C
Reference
- Synthesis and characterization of copper nanoparticles on walnut shell for catalytic reduction and C-C coupling reaction, Inorganic and Nano-Metal Chemistry, 2018, 48(3), 176-181
Production Method 13
Reaction Conditions
Reference
- Monoamine oxidase inhibitors based on 2-, 4-, and 8-substituted quinolines, Khimiko-Farmatsevticheskii Zhurnal, 1991, 25(3), 18-21
Production Method 14
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Copper iron oxide (CuFe2O4) Solvents: Water ; 15 min, reflux
Reference
- Green and convenient protocols for the efficient reduction of nitriles and nitro compounds to corresponding amines with NaBH4 in water catalyzed by magnetically retrievable CuFe2O4 nanoparticles, Research on Chemical Intermediates, 2019, 45(6), 3329-3357
Production Method 15
Reaction Conditions
1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: Isopropanol , Water ; 10 - 12 h, 10 kg/cm2, 60 - 80 °C
Reference
- Process for preparation of halogenated benzylamines by selective dehalogenation of halogenated benzonitriles and hydrogenation, India, , ,
Production Method 16
Reaction Conditions
Reference
- Benzylamines: synthesis and evaluation of antimycobacterial properties, Journal of Medicinal Chemistry, 1984, 27(9), 1111-18
2,4-Dichlorobenzylamine Raw materials
- 2,4-Dichlorobenzonitrile
- 2-[(2,4-Dichlorophenyl)methyl]isoindole-1,3-dione
- 2,4-dichlorobenzaldehyde oxime
- 2,4-Dichlorobenzyl chloride
- 1-(azidomethyl)-2,4-dichlorobenzene
- 2,4-Dichlorobenzaldehyde
2,4-Dichlorobenzylamine Preparation Products
2,4-Dichlorobenzylamine Related Literature
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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